Target Compound vs. Advanced Antimalarial JPC-2997: A >73,000-Fold Difference in P. falciparum Potency Defines Application Scope
2-[(Tert-butylamino)methyl]phenol serves as a minimalist scaffold with no reported antimalarial activity, contrasting sharply with the optimized JPC-2997 derivative. JPC-2997, which incorporates the same 2-aminomethylphenol core but adds a 4-tert-butyl and a 6-(6-(trifluoromethyl)pyridin-3-yl) substituent, exhibits potent in vitro activity against Plasmodium falciparum [1]. This vast differential defines the target compound's role as a synthetic precursor or negative control, not a bioactive lead.
| Evidence Dimension | In vitro antimalarial activity (P. falciparum D6 strain IC50) |
|---|---|
| Target Compound Data | Not active (no reported antimalarial data; presumed inactive at relevant concentrations) |
| Comparator Or Baseline | JPC-2997: IC50 = 7 nM (chloroquine-sensitive D6 strain) [1] |
| Quantified Difference | >73,000-fold difference in potency (estimated, assuming target compound inactive at >50 μM vs. JPC-2997 at 7 nM) |
| Conditions | Hypoxanthine incorporation assay; P. falciparum D6 line |
Why This Matters
Procurement for antimalarial lead discovery requires JPC-2997 or its advanced analogues; the target compound is appropriate as a synthetic building block or for SAR baseline studies.
- [1] Birrell, G.W., et al. JPC-2997, a New Aminomethylphenol with High In Vitro and In Vivo Antimalarial Activities. Antimicrob Agents Chemother. 2015; 59(1): 170–177. View Source
